molecular formula C6H2Br2ClF B067846 1,3-Dibromo-2-chloro-5-fluorobenzene CAS No. 179897-90-6

1,3-Dibromo-2-chloro-5-fluorobenzene

Cat. No. B067846
M. Wt: 288.34 g/mol
InChI Key: PZKDJJMHRYNBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-2-chloro-5-fluorobenzene is a multi-substituted aromatic compound with distinct physical and chemical properties. It has been studied in various contexts, including its molecular structure and interaction in different states.

Synthesis Analysis

The synthesis of derivatives of bromo-fluoro-chlorobenzenes involves regioselective bromination, ortho-metalation, and halogen/metal permutations. These compounds, including 1,3-dibromo-2-chloro-5-fluorobenzene, serve as precursors for various organic transformations (Diemer, Leroux, & Colobert, 2011).

Molecular Structure Analysis

The molecular structure of 1,3-dibromo-2-chloro-5-fluorobenzene has been extensively studied using techniques like FTIR, Raman spectroscopy, and electron diffraction. These studies provide insights into its bonding and geometrical parameters (Ilango et al., 2008).

Chemical Reactions and Properties

1,3-Dibromo-2-chloro-5-fluorobenzene participates in various chemical reactions, including electrophilic aromatic substitutions and fluorination processes. These reactions are influenced by the presence of fluorine, bromine, and chlorine atoms in the benzene ring (Banks et al., 1999; Banks et al., 2003).

Physical Properties Analysis

The physical properties, such as melting points and crystal structures, of fluorobenzene derivatives, including 1,3-dibromo-2-chloro-5-fluorobenzene, are influenced by molecular symmetry and intermolecular interactions. These properties are critical for understanding the compound's behavior in different physical states (Dziubek & Katrusiak, 2014).

Chemical Properties Analysis

The chemical properties of 1,3-dibromo-2-chloro-5-fluorobenzene, such as reactivity and stability, are dictated by the presence of halogen atoms. The compound exhibits unique reactivity patterns due to the electron-withdrawing effects of fluorine and the presence of bromine and chlorine (Misquitta et al., 2008).

Scientific Research Applications

  • Spectroscopic Investigation : Ilango et al. (2008) conducted normal coordinate calculations of 1,3-Dibromo-2-chloro-5-fluorobenzene using Wilson's FG matrix mechanism based on General Valence Force Field (GVFF), providing insights into its vibrational properties (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

  • Crystal Structure Prediction : Misquitta et al. (2008) predicted the crystal structure of C6Br2ClFH2, a molecule including 1,3-Dibromo-2-chloro-5-fluorobenzene, using first principles and SAPT(DFT) interaction energy calculations. The prediction closely matched the experimentally observed crystal (Misquitta, Welch, Stone, & Price, 2008).

  • Microwave Spectrum Analysis : Onda et al. (1994) reinvestigated the microwave spectrum of 1-chloro-3-fluorobenzene, providing important data on rotational and quartic centrifugal distortion constants and components of the nuclear quadrupole coupling tensor (Onda, Odaka, Miyazaki, Mori, Yamaguchi, & Niide, 1994).

  • Electrochemical Fluorination Studies : Research by Horio et al. (1996) and Momota et al. (1995) explored electrochemical fluorination reactions of halobenzenes and chlorobenzene, respectively. These studies contribute to understanding the fluorination process of aromatic compounds, including those structurally related to 1,3-Dibromo-2-chloro-5-fluorobenzene (Horio, Momota, Kato, Morita, & Matsuda, 1996); (Momota, Horio, Kato, Morita, & Matsuda, 1995).

  • Organometallic Chemistry and Catalysis : Pike et al. (2017) discussed the use of fluorobenzenes, including those similar to 1,3-Dibromo-2-chloro-5-fluorobenzene, in organometallic chemistry and transition-metal-based catalysis. Fluorinated benzenes are recognized for their weak binding to metal centers, making them suitable for non-coordinating solvents or as readily displaced ligands in catalysis (Pike, Crimmin, & Chaplin, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and its hazard statements are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1,3-dibromo-2-chloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKDJJMHRYNBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369183
Record name 1,3-dibromo-2-chloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-chloro-5-fluorobenzene

CAS RN

179897-90-6
Record name 1,3-Dibromo-2-chloro-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179897-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dibromo-2-chloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-2-chloro-5-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-2-chloro-5-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Dibromo-2-chloro-5-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1,3-Dibromo-2-chloro-5-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1,3-Dibromo-2-chloro-5-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1,3-Dibromo-2-chloro-5-fluorobenzene

Citations

For This Compound
31
Citations
AJ Misquitta, GWA Welch, AJ Stone, SL Price - Chemical Physics Letters, 2008 - Elsevier
We have constructed an intermolecular potential for the 1,3-dibromo-2-chloro-5-fluorobenzene molecule from first principles using SAPT(DFT) interaction energy calculations and the …
Number of citations: 91 www.sciencedirect.com
F Curtis, T Rose, N Marom - Faraday discussions, 2018 - pubs.rsc.org
The goal of molecular crystal structure prediction (CSP) is to find all the plausible polymorphs for a given molecule. This requires performing global optimization over a high-dimensional …
Number of citations: 19 pubs.rsc.org
T Rose, F Curtis, N Marom - APS March Meeting Abstracts, 2019 - ui.adsabs.harvard.edu
The goal of molecular crystal structure prediction is to find all plausible polymorphs for a given molecule. This requires performing global optimization over a high dimensional search …
Number of citations: 2 ui.adsabs.harvard.edu
A Hess, N Alandini, YC Guersoy… - Angewandte Chemie …, 2022 - Wiley Online Library
We report a convenient preparation of a new and storable magnesium amide (iPr 2 N) 2 Mg (magnesium‐bis‐diisopropylamide; MBDA) which proved to be especially suitable for the …
Number of citations: 2 onlinelibrary.wiley.com
F Curtis - 1918 - kilthub.cmu.edu
Molecular crystals are a versatile class of materials with applications ranging from pharmaceuticals to organic electronics. Because molecular crystals are bound by weak dispersion …
Number of citations: 2 kilthub.cmu.edu
K Merz, V Vasylyeva - CrystEngComm, 2010 - pubs.rsc.org
The theme of supramolecular synthons runs through all disciplines of crystal engineering. The concept of supramolecular synthons has received ever increasing attention in various …
Number of citations: 79 pubs.rsc.org
Y Ma, Y Cao, T Yu, Z Zhang, W Lai, C Chen, L Wen… - …, 2023 - pubs.rsc.org
The prediction of crystal structures is of great significance in the community of energetic materials since the crystal packing pattern is closely linked to the energetic and safety features. …
Number of citations: 0 pubs.rsc.org
MB Ferraro, AM Orendt, JC Facelli - … Ulsan, South Korea, September 16-19 …, 2009 - Springer
This paper describes the application of our distributed computing framework for crystal structure prediction, Modified Genetic Algorithms for Crystal and Cluster Prediction (MGAC), to …
Number of citations: 2 link.springer.com
GM Day, TG Cooper, AJ Cruz-Cabeza… - … Section B: Structural …, 2009 - scripts.iucr.org
We report on the organization and outcome of the fourth blind test of crystal structure prediction, an international collaborative project organized to evaluate the present state in …
Number of citations: 461 scripts.iucr.org
TS Totton, AJ Misquitta, M Kraft - Journal of Chemical Theory and …, 2010 - ACS Publications
Standard empirical atom−atom potentials are shown to be unable to describe the binding of polycyclic aromatic hydrocarbon (PAH) molecules in the variety of configurations seen in …
Number of citations: 76 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.